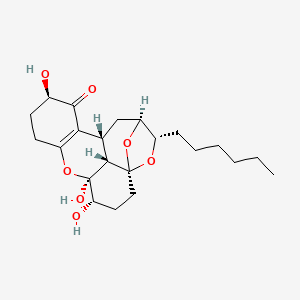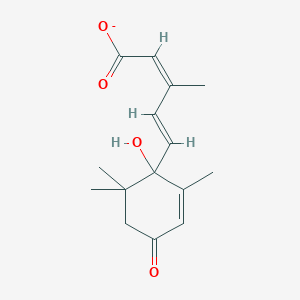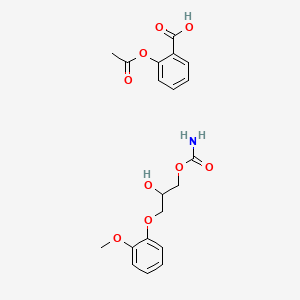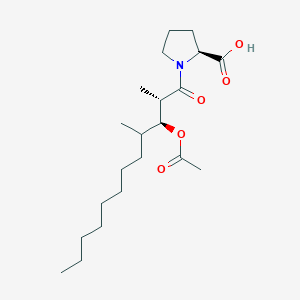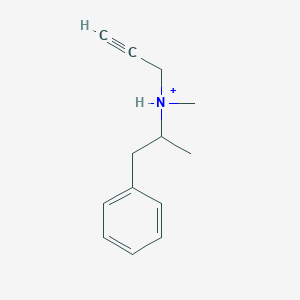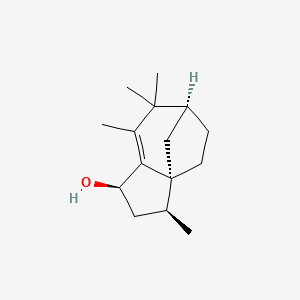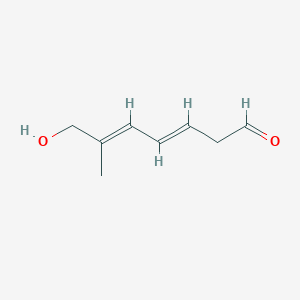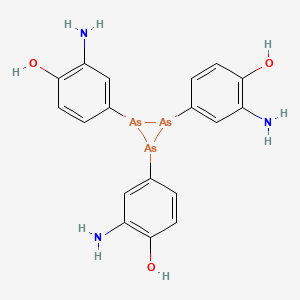
Trimerarsphenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsphenamine trimer is an organoarsenic compound.
Scientific Research Applications
Anti-Inflammatory and Immunomodulatory Effects : Baccharis trimera has demonstrated anti-inflammatory effects in experimental models, such as carrageenan-induced pleurisy in rats. It also exhibited immunomodulatory effects in vitro on human peripheral blood mononuclear cells, inhibiting T-lymphocytes proliferation (Paul et al., 2009).
Antioxidant Activities : This plant has shown potential antioxidant activities. Studies have reported that phenolic and ethyl acetate extracts from Baccharis trimera presented higher antioxidant activity than ascorbic acid, suggesting that its antioxidant and anti-inflammatory activities could be attributed to the presence of phenolic compounds (de Oliveira et al., 2012).
Toxicological Evaluation : Research involving in vitro and in vivo toxicological evaluations of Baccharis trimera aqueous extract and fractions indicated that they possess anti-inflammatory properties with a certain degree of toxicity to kidney cells in high concentrations (Nogueira et al., 2011).
Neuroprotective Potential : Baccharis trimera has been studied for its effects on neuronal nitric oxide synthase, which could suggest a potential role in neuroprotection. A compound, 1‐(2‐trifluoromethylphenyl) imidazole (TRIM), related to this research, has been shown to inhibit neuronal nitric oxide synthase and exhibit antinociceptive activity in mice (Handy et al., 1995).
properties
CAS RN |
848850-40-8 |
|---|---|
Product Name |
Trimerarsphenamine |
Molecular Formula |
C18H18As3N3O3 |
Molecular Weight |
549.1 g/mol |
IUPAC Name |
2-amino-4-[2,3-bis(3-amino-4-hydroxyphenyl)triarsiran-1-yl]phenol |
InChI |
InChI=1S/C18H18As3N3O3/c22-13-7-10(1-4-16(13)25)19-20(11-2-5-17(26)14(23)8-11)21(19)12-3-6-18(27)15(24)9-12/h1-9,25-27H,22-24H2 |
InChI Key |
ONVRGHLGSHUFDY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[As]2[As]([As]2C3=CC(=C(C=C3)O)N)C4=CC(=C(C=C4)O)N)N)O |
Canonical SMILES |
C1=CC(=C(C=C1[As]2[As]([As]2C3=CC(=C(C=C3)O)N)C4=CC(=C(C=C4)O)N)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262357.png)
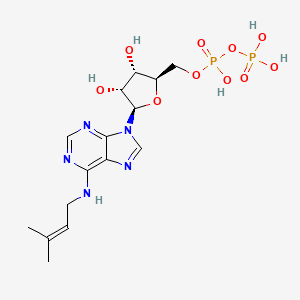
![[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1262360.png)
